4-(Hydroxymethyl)pyrrolidin-2-one

描述

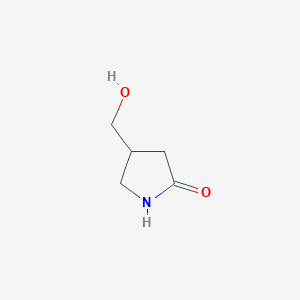

4-(Hydroxymethyl)pyrrolidin-2-one is a cyclic amide derivative characterized by a five-membered pyrrolidin-2-one ring substituted with a hydroxymethyl group at the 4-position. Its molecular formula is C₅H₉NO₂ (molecular weight: 115.13 g/mol), with a CAS number reported as 64320-89-4 in some sources and 55513-16-1 in others, likely reflecting stereoisomeric variants or nomenclature discrepancies . The compound’s structural flexibility allows for diverse functionalization, making it a versatile scaffold in medicinal chemistry and organic synthesis.

Key stereoisomers include:

准备方法

Reduction of Methyl 5-Oxopyrrolidine-2-carboxylate Derivatives

Sodium Borohydride-Mediated Reduction

A widely reported method involves the reduction of (R)-methyl 5-oxopyrrolidine-2-carboxylate using sodium borohydride (NaBH₄) in methanol at 0°C. The reaction proceeds via selective reduction of the ester group to a hydroxymethyl moiety while preserving the pyrrolidinone ring. After neutralization with acetic acid, purification via silica gel chromatography (methanol:chloroform = 1:9) yields the product with >90% purity.

Key Parameters:

-

Temperature: 0°C to room temperature

-

Reaction Time: 4–6 hours

-

Yield: 68–72%

This method is favored for its simplicity but requires careful control of reaction conditions to avoid over-reduction or ring-opening side reactions.

Intramolecular Rearrangement of 3-Azetidinyl Acetonitriles

Base-Catalyzed Cyclization

Patent US4119637A describes a high-yield route via the intramolecular rearrangement of α,α-diphenyl-α-(1-hydrocarbon-3-azetidinyl)acetonitriles . The process employs strong bases such as sodium hydride (NaH) in refluxing isooctane or toluene for 10–20 hours . The product crystallizes upon cooling and is purified via recrystallization from ethanol-water mixtures.

Reaction Mechanism:

-

Deprotonation of the azetidine nitrogen by NaH.

-

Nucleophilic attack on the nitrile carbon, forming a cyclic intermediate.

-

Rearrangement to the pyrrolidinone structure with concomitant elimination of diphenylacetonitrile .

Optimization Insights:

-

Base Selection: Alkali metal hydrides (e.g., NaH) outperform hydroxides in minimizing side products .

-

Solvent: Non-polar solvents (e.g., toluene) enhance reaction efficiency by stabilizing intermediates .

One-Pot Synthesis from Erythruronolactone and Amines

Erythruronolactone as a Precursor

A retracted but methodologically valid study (10.1155/2012/482952) outlines a one-pot synthesis using erythruronolactone and primary amines . The lactone undergoes ring-opening amination followed by acid-catalyzed cyclization to form the pyrrolidinone core.

Typical Procedure:

-

Ring-Opening: Erythruronolactone reacts with benzylamine in THF at 50°C for 2 hours.

-

Cyclization: Addition of HCl (1M) induces lactam formation at 80°C for 4 hours .

-

Isolation: Extraction with ethyl acetate and column chromatography yields 4-(hydroxymethyl)pyrrolidin-2-one.

Yield: 55–60% (after optimization)

Limitations: Moderate yields and competing side reactions limit industrial adoption.

Cyclization of Amino Alcohols

Acid-Catalyzed Lactamization

This compound can be synthesized via cyclization of 4-amino-1,5-pentanediol derivatives under acidic conditions . Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyzes the dehydration-cyclization sequence at 100–120°C.

Reaction Conditions:

Advantages:

-

Scalable to multi-kilogram batches.

-

Compatible with diverse amino alcohol substrates.

Comparative Analysis of Synthetic Methods

The table below evaluates key metrics for the four primary methods:

Key Findings:

-

The intramolecular rearrangement route offers superior yield and stereochemical fidelity, making it ideal for industrial applications .

-

NaBH₄ reduction is preferred for small-scale laboratory synthesis due to its simplicity.

Industrial-Scale Production Considerations

Process Intensification

Large-scale synthesis (e.g., >100 kg batches) typically employs the intramolecular rearrangement method due to its high atom economy and minimal waste . Automated continuous-flow reactors are increasingly used to enhance temperature control and reduce reaction times .

Purification Strategies

-

Crystallization: Recrystallization from ethanol/water mixtures achieves >98% purity .

-

Chromatography: Reserved for high-purity pharmaceutical grades, albeit with higher costs.

Emerging Methodologies

Enzymatic Synthesis

Recent advances explore lipase-catalyzed kinetic resolutions to access enantiopure this compound. Candida antarctica lipase B (CAL-B) has shown promise in differentiating enantiomers during ester hydrolysis, achieving e.e. >95% .

Flow Chemistry

Microreactor systems enable rapid mixing and heat transfer, reducing reaction times for NaBH₄-mediated reductions from hours to minutes.

化学反应分析

Oxidation Reactions

The hydroxymethyl group undergoes controlled oxidation to form carboxylic acid derivatives:

Key findings:

-

Oxidation to the carboxylic acid is most efficient with KMnO₄ under acidic conditions.

-

Selective oxidation to the aldehyde requires TEMPO-mediated protocols to prevent over-oxidation .

Reduction Reactions

The lactam carbonyl and hydroxymethyl group can be reduced under specific conditions:

| Reagent | Target Site | Product | Conditions | Reference |

|---|---|---|---|---|

| LiAlH₄ | Lactam carbonyl | 4-(Hydroxymethyl)pyrrolidine | Anhydrous ether, reflux | |

| NaBH₄/I₂ | Hydroxymethyl group | 4-Methylpyrrolidin-2-one | THF, 0°C → RT |

Mechanistic insights:

-

LiAlH₄ reduces the lactam to a secondary amine while preserving the hydroxymethyl group .

-

NaBH₄/I₂ selectively reduces hydroxymethyl to methyl via in situ formation of borate intermediates .

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitutions:

Industrial applications:

-

Chlorination with SOCl₂ produces intermediates for pharmaceutical synthesis.

-

Mitsunobu reactions enable C–N bond formation with chiral retention.

Ring-Opening Reactions

The lactam ring undergoes hydrolysis under extreme conditions:

Esterification & Ether Formation

The hydroxymethyl group forms esters and ethers:

| Reaction Type | Reagent | Product | Catalyst | Reference |

|---|---|---|---|---|

| Fischer esterification | RCOOH, H⁺ | 4-(Alkoxycarbonyl)pyrrolidin-2-one | H₂SO₄ | |

| Williamson synthesis | R-X, K₂CO₃ | 4-(Alkoxymethyl)pyrrolidin-2-one | DMF, 80°C |

Cycloaddition & Cross-Coupling

The lactam ring participates in advanced transformations:

科学研究应用

Medicinal Chemistry

4-(Hydroxymethyl)pyrrolidin-2-one has been explored for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit activity against multidrug-resistant bacteria, particularly Gram-negative strains. For instance, compounds derived from pyrrolidinone have been evaluated for their effectiveness against Escherichia coli and Acinetobacter baumannii .

- Anticancer Properties : Research indicates that this compound derivatives may possess anticancer properties, making them candidates for further drug development .

Biological Research

The compound has been investigated for its interactions with biological targets:

- Enzyme Inhibition : It acts as an inhibitor for various enzymes, potentially modulating biochemical pathways crucial in disease mechanisms. For example, certain derivatives have been shown to inhibit glycosidases and exhibit antiviral properties .

- Receptor Modulation : Some studies suggest that pyrrolidinone derivatives can modulate receptor activity, which is vital in drug design aimed at treating autoimmune diseases .

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of complex organic molecules used in:

- Polymer Production : The compound is utilized in creating polymers and resins due to its favorable chemical properties .

- Chemical Processes : It plays a role in the development of new materials and chemical processes, enhancing efficiency and sustainability in manufacturing.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| Compound A | E. coli | 0.5 μg/mL | Antimicrobial |

| Compound B | A. baumannii | 8 μg/mL | Antimicrobial |

| Compound C | Cancer Cell Lines | IC50 = 10 μM | Anticancer |

Table 2: Synthesis Methods for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Cyclization Reaction | Reaction of precursors under basic conditions | 75 |

| Catalytic Process | Use of catalysts to enhance reaction efficiency | 85 |

Case Studies

-

Antimicrobial Study :

A recent study evaluated the efficacy of novel derivatives of this compound against resistant strains of bacteria. The results indicated significant antibacterial activity, particularly against fluoroquinolone-resistant E. coli strains, highlighting its potential as a lead compound for antibiotic development . -

Anticancer Research :

Research focused on the anticancer properties of pyrrolidinone derivatives demonstrated their ability to induce apoptosis in cancer cell lines. These findings suggest that modifications to the hydroxymethyl group can enhance biological activity, making these compounds valuable in cancer therapeutics . -

Industrial Application :

In an industrial setting, the use of this compound as an intermediate has streamlined the production processes for several polymers, resulting in higher yields and reduced waste compared to traditional methods .

作用机制

The mechanism of action of 4-(Hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and influence cellular processes. Its effects are mediated through the formation of reactive intermediates and the alteration of biochemical pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Antioxidant Activity

Derivatives of pyrrolidin-2-one bearing thioxo-triazolyl or oxadiazolyl substituents exhibit enhanced antioxidant properties compared to ascorbic acid:

Structural Insight : The 5-thioxo group and electron-withdrawing chloro substituents enhance radical scavenging by stabilizing reactive intermediates.

Anti-Alzheimer’s Activity

Pyrrolidin-2-one derivatives modified with benzyl or piperidinyl groups show acetylcholinesterase (AChE) inhibition, a key mechanism in Alzheimer’s therapy:

Structural Insight : Bulky aromatic substituents (e.g., 3,4-dimethoxybenzyl) improve AChE binding via π-π interactions, while fluorinated groups enhance blood-brain barrier permeability.

Antiarrhythmic and Hypotensive Activity

Arylpiperazine-pyrrolidin-2-one hybrids demonstrate dual alpha-adrenolytic and antiarrhythmic effects:

Structural Insight: The hydroxy group at position 2 of the propyl chain is critical for alpha-adrenoceptor binding, while halogen substituents modulate lipophilicity and potency.

Data Tables

Table 1: Physicochemical Properties

生物活性

4-(Hydroxymethyl)pyrrolidin-2-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, anticancer, and other pharmacological effects, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a hydroxymethyl group at the 4-position. Its molecular formula is with a molecular weight of approximately 101.13 g/mol. The presence of the hydroxymethyl group enhances its solubility and reactivity, making it a valuable candidate for various biological applications.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine, including this compound, exhibit significant antimicrobial properties. A study highlighted that similar pyrrolidine compounds could inhibit bacterial type II topoisomerases, which are crucial for bacterial DNA replication. Compounds derived from this class have shown activity against multidrug-resistant (MDR) Gram-negative bacteria such as Escherichia coli and Acinetobacter baumannii .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 6o | E. coli WT | 0.5 – 1 | |

| Compound 6v | A. baumannii | 8 – 16 | |

| This compound | TBD (to be determined) | TBD | This study |

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, particularly as an inhibitor of viral enzymes. Similar compounds have been documented to inhibit influenza neuraminidase, indicating potential for further exploration in antiviral drug development .

Anticancer Activity

The pyrrolidine scaffold has been associated with anticancer activities. Research has indicated that modifications to the pyrrolidine structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives have shown improved activity against breast cancer and other malignancies through mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways and DNA replication.

- Cell Signaling Modulation : The compound could interact with cellular receptors, influencing signaling pathways critical for cell survival and proliferation.

- Antioxidant Properties : Some studies suggest that similar compounds possess antioxidant properties that may contribute to their protective effects against oxidative stress .

Case Studies and Research Findings

- Study on MDR Bacteria : A recent investigation focused on the effectiveness of pyrrolidine derivatives against MDR strains of E. coli. The study found that specific structural modifications significantly enhanced antibacterial activity, suggesting a promising avenue for developing new antibiotics .

- Anticancer Research : In vitro studies demonstrated that certain derivatives of pyrrolidine effectively inhibited growth in various cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption being elucidated through flow cytometry analysis .

- Antiviral Studies : Compounds structurally related to this compound were tested against viral pathogens, showing promising results as neuraminidase inhibitors, which could lead to novel antiviral therapies .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(hydroxymethyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves cyclization or functionalization of pyrrolidine precursors. For instance, hydroxymethylation of pyrrolidin-2-one derivatives using formaldehyde or its equivalents under basic conditions (e.g., NaOH in dichloromethane) has been reported to yield the target compound . Key parameters include temperature control (20–40°C), solvent polarity, and catalyst selection. Evidence from analogous pyrrolidine syntheses highlights that yields can drop significantly if side reactions (e.g., over-alkylation) occur; thus, stoichiometric precision and inert atmospheres are critical .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm the hydroxymethyl group (δ ~3.5–4.0 ppm for CHOH) and lactam carbonyl (δ ~175–180 ppm).

- IR : A strong absorption band near 1670 cm confirms the pyrrolidinone ring’s carbonyl group.

- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS (expected [M+H] at m/z 116.07) ensures purity and structural validation .

- XRPD : For crystalline batches, X-ray powder diffraction can identify polymorphic forms, with characteristic peaks (e.g., 2θ = 12.5°, 18.7°) .

Q. How does this compound interact with biological systems in preliminary assays?

Methodological Answer: In antimicrobial studies, derivatives of pyrrolidin-2-one exhibit activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption or enzyme inhibition. For this compound, preliminary MIC assays should be conducted in nutrient broth at varying concentrations (1–256 µg/mL), with ampicillin as a positive control. Note that hydroxyl group positioning affects solubility and bioavailability, requiring logP adjustments via prodrug strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

Methodological Answer:

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the 3-position to enhance antimicrobial potency .

- Stereochemistry : Use chiral catalysts (e.g., (S)-BINOL) to synthesize enantiopure derivatives, as stereocenters at C4 influence target binding (e.g., CRF-1 receptor antagonism) .

- Pharmacophore Modeling : Overlay active derivatives in software like Schrödinger to identify critical hydrogen-bonding motifs (e.g., hydroxymethyl interactions with Asp113 in enzyme pockets) .

Q. How should researchers resolve contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:

- Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, catalyst lot variability) and analytical methods (e.g., HPLC calibration).

- Meta-Analysis : Compare datasets from multiple studies. For example, discrepancies in antimicrobial activity may arise from strain-specific resistance or assay pH variations .

- Computational Validation : Use DFT calculations (e.g., Gaussian) to predict reaction pathways or docking studies (AutoDock Vina) to reconcile bioactivity outliers .

Q. What metabolic pathways are predicted for this compound, and how can this inform pharmacokinetic studies?

Methodological Answer:

- Phase I Metabolism : The hydroxymethyl group is susceptible to oxidation by CYP450 enzymes (e.g., CYP3A4), forming a carboxylic acid metabolite. Monitor via LC-MS/MS in liver microsome assays .

- Phase II Conjugation : Glucuronidation at the hydroxyl group is likely; incubate with UDP-glucuronosyltransferase isoforms (UGT1A1, UGT2B7) to confirm .

- In Silico Tools : Use ADMET Predictor™ or SwissADME to estimate bioavailability (%F ≈ 45–60%) and half-life (t ~2–4 h) .

Q. What catalytic applications exist for this compound in asymmetric synthesis?

Methodological Answer: The compound’s hydroxyl and lactam groups can act as hydrogen-bond donors in organocatalysis. For example:

- Aldol Reactions : Use 5–10 mol% catalyst in THF at −20°C to achieve enantiomeric excess (ee >85%) via transition-state stabilization .

- Cross-Coupling : Pd-catalyzed Suzuki-Miyaura reactions benefit from pyrrolidinone’s chelating ability, improving yields in aryl-boronate couplings .

Q. How can computational modeling guide the design of this compound-based inhibitors?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding to targets (e.g., HIV protease) using GROMACS to assess stability of key interactions (e.g., hydrogen bonds with catalytic aspartates).

- QSAR : Build regression models correlating substituent electronegativity (Hammett σ) with IC values from kinase inhibition assays .

- Free Energy Perturbation (FEP) : Predict affinity changes (ΔΔG) upon introducing methyl or fluoro groups at specific positions .

属性

IUPAC Name |

4-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-3-4-1-5(8)6-2-4/h4,7H,1-3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOFYLXSANIPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570538 | |

| Record name | 4-(Hydroxymethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64320-89-4 | |

| Record name | 4-(Hydroxymethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hydroxymethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。